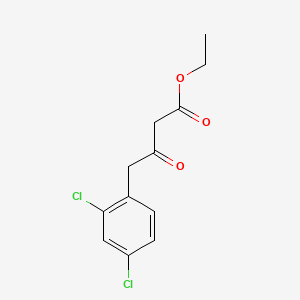

Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate

Description

Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate (CAS: 194240-93-2) is an organic compound with the molecular formula C₁₂H₁₂Cl₂O₃ and a molar mass of 275.13 g/mol . It is classified as a β-keto ester derivative, featuring a 2,4-dichlorophenyl substituent at the 4-position of the oxobutanoate backbone. The compound is also known by synonyms such as 2,4-Dichloro-beta-oxo-benzenebutanoic acid ethyl ester and Benzenebutanoic acid, 2,4-dichloro-β-oxo-, ethyl ester .

Its structural planarity, inferred from analogs like ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate, suggests a keto-hydrazo tautomeric form with minimal deviation (interplanar angle ~1.5°) between the aromatic ring and the oxobutanoate chain .

Properties

IUPAC Name |

ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)7-10(15)5-8-3-4-9(13)6-11(8)14/h3-4,6H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOADHPKDZYTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669503 | |

| Record name | Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194240-93-2 | |

| Record name | Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired product after subsequent hydrolysis and esterification steps.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

Oxidation: Formation of 4-(2,4-dichlorophenyl)-3-oxobutanoic acid.

Reduction: Formation of ethyl 4-(2,4-dichlorophenyl)-3-hydroxybutanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate belongs to a family of substituted β-keto esters. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Substituent Position Effects: The 2,4-dichloro substitution in the target compound maximizes electronic withdrawal across the phenyl ring, enhancing electrophilicity at the β-keto position compared to 3,4-dichloro or 3-chloro analogs .

Functional Group Variations: The 2,4-dioxobutanoate derivative (CAS 672950-43-5) features an additional oxo group, increasing its acidity (pKa ~8–10) compared to the mono-oxo parent compound . This structural difference may influence its role in condensation reactions or metal chelation.

Crystallographic and Tautomeric Behavior: Analogous oxobutanoates (e.g., ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate) adopt planar keto-hydrazo tautomers with intramolecular N–H⋯O hydrogen bonds, stabilizing the crystal lattice .

Synthesis and Availability :

- Most analogs are synthesized via diazonium salt coupling with ethyl acetoacetate under acidic conditions . Commercial suppliers list the 2,4-dichloro derivative (e.g., CymitQuimica) at 95% purity, reflecting its accessibility for research .

Biological Activity

Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHClO

- CAS Number: 638-07-3

The compound features a dichlorophenyl group, which is known to influence its interaction with various biological targets, enhancing its pharmacological properties.

Target Interactions

This compound interacts with several enzymes and proteins, notably:

- Cytochrome P450 Enzymes: These enzymes are crucial for drug metabolism. The compound's interaction with P450 may affect the metabolism of co-administered drugs and xenobiotics.

- Inflammatory Pathways: The compound has shown potential in modulating inflammatory responses by influencing gene expression related to oxidative stress.

Biochemical Pathways

This compound is implicated in various biochemical pathways, including:

- Oxidative Stress Response: It may exhibit antioxidant properties, thereby protecting cells from oxidative damage.

- Cell Signaling: this compound can influence cell signaling pathways that regulate cellular metabolism and proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption and Distribution: The compound is absorbed through the gastrointestinal tract and distributed throughout the body via blood circulation.

- Metabolism: Primarily metabolized by liver enzymes (cytochrome P450), leading to various metabolites that may have distinct biological activities.

- Excretion: Metabolites are excreted via the kidneys, indicating renal clearance as a significant route of elimination.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC): The compound demonstrated effective inhibition against several pathogenic microorganisms. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 1.0 mg/mL .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It has been shown to reduce the expression of inflammatory cytokines in cell cultures exposed to pro-inflammatory stimuli.

Case Studies and Research Findings

-

In Vivo Studies:

- A study utilizing animal models demonstrated that low doses of this compound exhibited protective effects against oxidative stress-induced damage in liver tissues.

- Dosage variations indicated that lower concentrations resulted in beneficial antioxidant effects, while higher doses led to cytotoxicity.

- Molecular Docking Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.